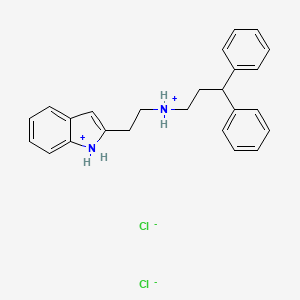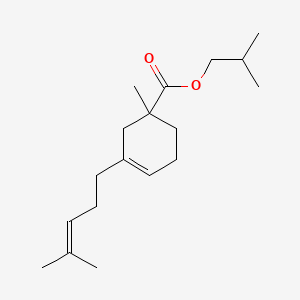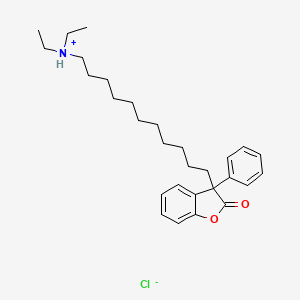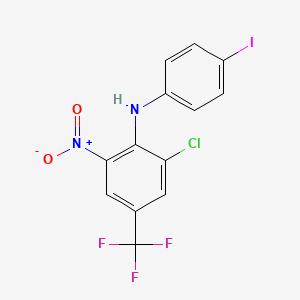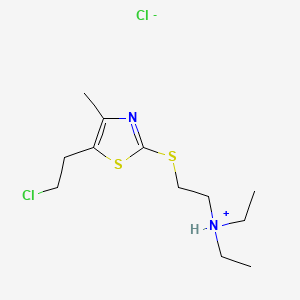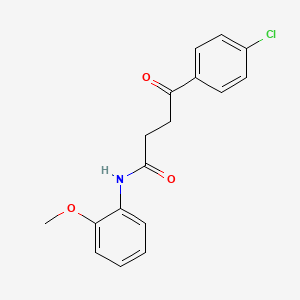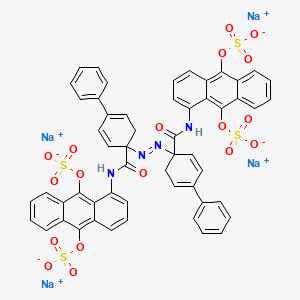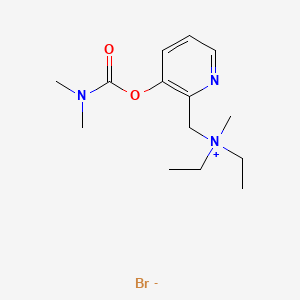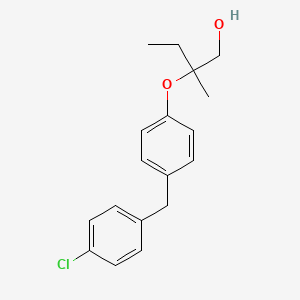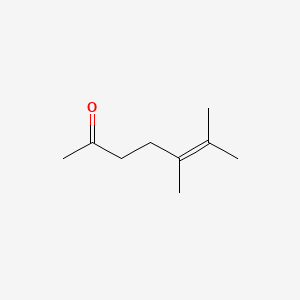
5-Hepten-2-one, 5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond between the fifth and sixth carbon atoms and methyl groups attached to the fifth and sixth carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6-Dimethylhept-5-en-2-one can be synthesized through several methods. One common method involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form the desired product . Another method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide and selenium dioxide .
Industrial Production Methods
In industrial settings, 5,6-Dimethylhept-5-en-2-one is often produced through the Darzens reaction due to its efficiency and scalability. The reaction requires specific conditions, including the use of alkylation with chloro acetic esters, followed by hydrolysis and decarboxylation .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens or other electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylhept-5-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylhept-5-en-2-one: Similar in structure but lacks the additional methyl group at the sixth carbon.
2,6-Dimethyl-5-hepten-2-ol: An alcohol derivative with similar structural features.
Uniqueness
5,6-Dimethylhept-5-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and methyl groups contribute to its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
687-68-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
5,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8(3)5-6-9(4)10/h5-6H2,1-4H3 |
InChI-Schlüssel |
HASNVACCRLSDMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)CCC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


